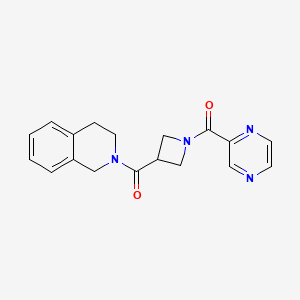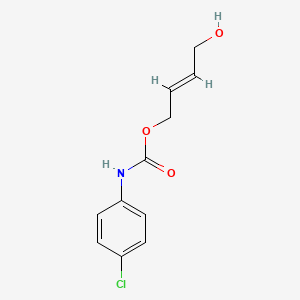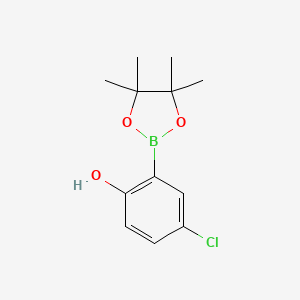
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
説明
“4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates . It is a pale yellow to brown liquid .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Another method involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is complex, with a boron atom at the center of the molecule, surrounded by carbon and hydrogen atoms .Chemical Reactions Analysis
This compound is involved in several chemical reactions. It can be used in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C . It can also be used in studies of pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates .Physical And Chemical Properties Analysis
“4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a pale yellow to brown liquid . Its refractive index is 1.396 , and it has a boiling point of 42-43 °C/50 mmHg . The density of this compound is 0.882 g/mL at 25 °C .科学的研究の応用
Synthesis of Heterocyclic Compounds
The compound may be involved in the synthesis of indolo-fused heterocyclic inhibitors, which are important in the study of diseases such as hepatitis C. These compounds can inhibit polymerase enzymes, which are crucial for the replication of viruses .
2. Studies of π-Interactions and Electronic Structure It could be used in studies to understand π-interactions, electronic structure, and transient UV absorption of complex molecular systems like subphthalocyanine-borate-bridged ferrocene-fullerene conjugates .
3. Synthesis of Subphthalocyanine and Fused-Ring Nicotine Derivatives This chemical might play a role in the synthesis of subphthalocyanine and fused-ring nicotine derivatives, which have potential applications in organic electronics and photonics .
Phosphitylation Reagent
Similar compounds have been used as reagents for phosphitylation of alcohols and heteroatomic nucleophiles, leading to the formation of glycosyl donors and ligands . This suggests that our compound could serve a similar function.
NMR Analysis
It may also be used as a phosphitylation reagent to derivatize lignin samples for 31 P NMR analysis, which is a technique used to determine the structural integrity and composition of lignin .
Potential Ecotoxicological Effects
While not a direct application, it’s important to note that similar compounds have been reported to potentially pose ecological risks, particularly to aquatic environments . This highlights the need for careful handling and disposal.
作用機序
Target of Action
Similar compounds are known to be used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles . This suggests that the compound may interact with these types of molecules in biochemical reactions.
Mode of Action
The compound is likely to interact with its targets through a process known as phosphitylation . This is a type of chemical reaction where a phosphite group is introduced into a molecule. The phosphite group can then form useful glycosyl donors and ligands .
Biochemical Pathways
Given its role in phosphitylation, it can be inferred that the compound may play a role in various biochemical pathways involving the formation of glycosyl donors and ligands .
Result of Action
The formation of glycosyl donors and ligands through phosphitylation could potentially influence a variety of biochemical processes .
特性
IUPAC Name |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7,15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCPWBJRPORWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

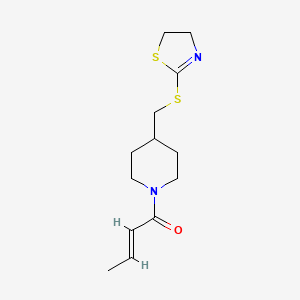
![(R)-tert-butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2939810.png)
![7-[4-(cyclohexylcarbonyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2939812.png)
![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2939814.png)

![N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide](/img/structure/B2939818.png)
![Ethyl (1R,2R,3R)-2-formyl-3-[formyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate](/img/structure/B2939820.png)
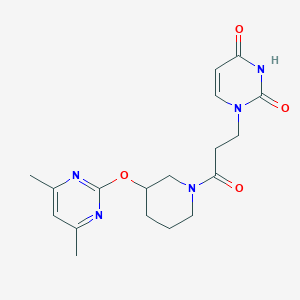
![4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2939823.png)
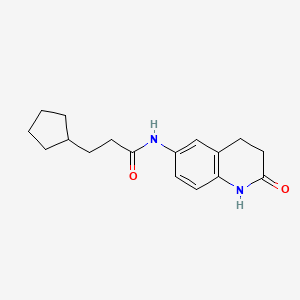
![4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl acetate](/img/structure/B2939827.png)
![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2939828.png)
